Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-
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Overview
Description
Preparation Methods
The synthesis of LY-73497 involves the reaction of phenethylamine with thiazole-2-thiol in the presence of a suitable base. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final thiourea compound . Industrial production methods for LY-73497 have not been extensively documented, but the synthesis generally follows standard organic synthesis protocols involving purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
LY-73497 undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Scientific Research Applications
LY-73497 has been primarily studied for its potential as an HIV-1 reverse transcriptase inhibitor. It has shown promise in inhibiting the replication of HIV-1 in vitro, making it a candidate for further development as an antiviral drug . Additionally, its structure and mechanism of action have made it a useful tool in studying the reverse transcriptase enzyme and developing other inhibitors with improved efficacy and reduced resistance .
Mechanism of Action
LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
Comparison with Similar Compounds
LY-73497 is similar to other reverse transcriptase inhibitors such as zidovudine, lamivudine, and efavirenz. it is unique in its specific chemical structure, which includes a phenethyl and thiazolyl group linked by a thiourea moiety. This structure provides distinct binding properties and potential advantages in terms of efficacy and resistance profiles . Other similar compounds include:
- Zidovudine
- Lamivudine
- Efavirenz
- Nevirapine
- Delavirdine
Properties
CAS No. |
149485-30-3 |
---|---|
Molecular Formula |
C12H13N3S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |
InChI Key |
ANUSGJXVCFPWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Appearance |
Solid powder |
149485-30-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 73497 LY-73497 LY73497 N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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